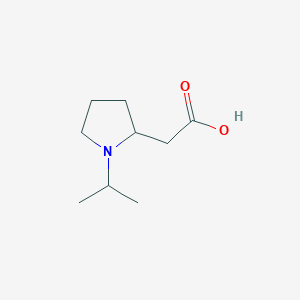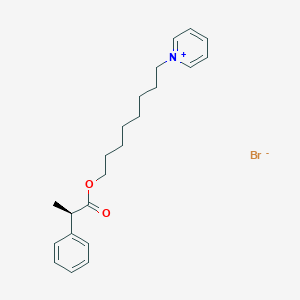
(R)-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyridinium ion, an octyl chain, and a phenylpropanoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide typically involves multiple steps. One common method starts with the preparation of the pyridinium ion, followed by the attachment of the octyl chain and the phenylpropanoyl group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
®-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are often carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, ®-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide is used as a reagent in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as a catalyst in certain reactions.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with cellular components, influencing biological processes such as cell signaling and metabolism.
Medicine
In medicine, ®-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide is investigated for its potential therapeutic effects. It may have applications in the treatment of diseases due to its ability to modulate biological pathways.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.
作用機序
The mechanism of action of ®-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes or receptors. It may bind to these targets, altering their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
Similar compounds include other pyridinium salts and phenylpropanoyl derivatives. Examples include:
- Pyridinium chloride
- Phenylpropanoyl chloride
- Octylpyridinium bromide
Uniqueness
®-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide is unique due to its specific combination of functional groups and its stereochemistry
特性
分子式 |
C22H30BrNO2 |
|---|---|
分子量 |
420.4 g/mol |
IUPAC名 |
8-pyridin-1-ium-1-yloctyl (2R)-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C22H30NO2.BrH/c1-20(21-14-8-6-9-15-21)22(24)25-19-13-5-3-2-4-10-16-23-17-11-7-12-18-23;/h6-9,11-12,14-15,17-18,20H,2-5,10,13,16,19H2,1H3;1H/q+1;/p-1/t20-;/m1./s1 |
InChIキー |
OHVKPLDGFUKIJZ-VEIFNGETSA-M |
異性体SMILES |
C[C@H](C1=CC=CC=C1)C(=O)OCCCCCCCC[N+]2=CC=CC=C2.[Br-] |
正規SMILES |
CC(C1=CC=CC=C1)C(=O)OCCCCCCCC[N+]2=CC=CC=C2.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



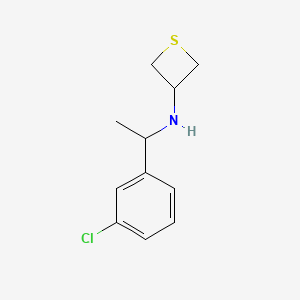
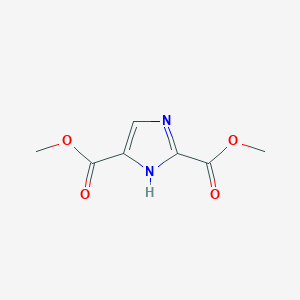
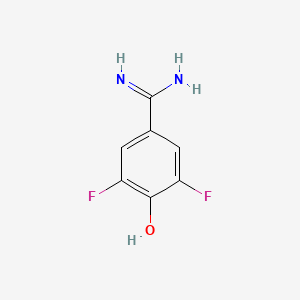
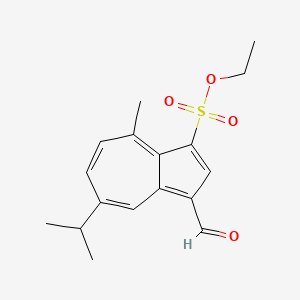
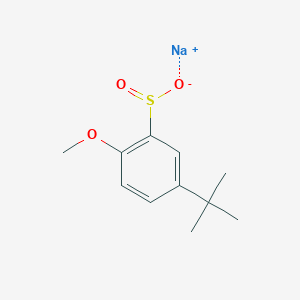



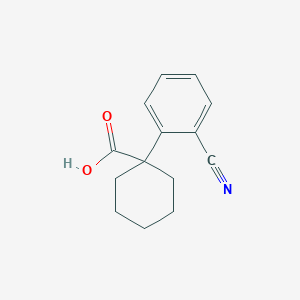

![2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12976366.png)
